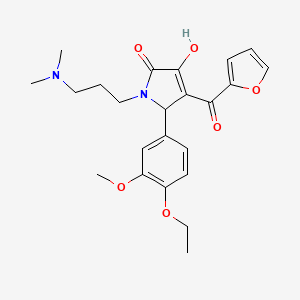

1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Descripción

The compound 1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one features a pyrrol-2-one core with distinct substituents:

- Position 1: A 3-(dimethylamino)propyl group, introducing a tertiary amine moiety.

- Position 4: A furan-2-carbonyl acyl group, differing from common benzoyl derivatives.

- Position 5: A 4-ethoxy-3-methoxyphenyl group, providing dual electron-donating alkoxy substituents.

This structural combination distinguishes it from related pyrrol-2-one derivatives, warranting comparative analysis with analogs.

Propiedades

IUPAC Name |

1-[3-(dimethylamino)propyl]-2-(4-ethoxy-3-methoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6/c1-5-30-16-10-9-15(14-18(16)29-4)20-19(21(26)17-8-6-13-31-17)22(27)23(28)25(20)12-7-11-24(2)3/h6,8-10,13-14,20,27H,5,7,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLDUDUWIKMEJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(3-(dimethylamino)propyl)-5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic molecule with potential pharmacological applications. Its structure suggests various biological activities, particularly in the realm of receptor modulation and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex molecular structure, which includes a pyrrole ring, methoxy and ethoxy substituents, and a furan moiety. The molecular formula is with a molecular weight of approximately 339.3 g/mol . The structural features contribute to its biological activity, particularly in receptor binding and modulation.

Receptor Modulation

Research indicates that derivatives of this compound exhibit agonistic activity at specific receptors. For instance, studies have shown that modifications in the alkoxy substituents significantly affect the potency of the compounds at human and mouse receptor orthologues. The presence of a furan ring enhances receptor affinity, making it a promising candidate for drug development targeting specific pathways related to metabolic disorders and neuropharmacology .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various pathogens, including bacteria and fungi. In particular, it has shown efficacy against biofilm-forming bacteria such as Pseudomonas aeruginosa. The mechanism of action appears to involve disruption of quorum sensing pathways, which are crucial for biofilm formation .

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis reveals that specific modifications to the chemical structure can enhance biological activity:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| 4-Ethoxy | Increased potency on hSUCNR1 | |

| 3-Methoxy | Improved receptor binding | |

| Furan moiety | Enhanced antimicrobial effects |

These findings suggest that careful tuning of substituents can lead to compounds with improved therapeutic profiles.

Case Studies

- Study on Receptor Agonism : A study published in Nature explored various analogs of the compound, demonstrating that certain substitutions led to nanomolar potency at the SUCNR1 receptor. The results indicated that while some compounds were partial agonists, others exhibited full agonistic behavior depending on their structural configuration .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial potential of this compound against Candida albicans and Staphylococcus aureus, showing significant reductions in biofilm formation at concentrations as low as 0.007 mg/mL . This study highlighted the potential for developing new treatments for resistant strains.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Structure and Substituent Variations

The pyrrol-2-one scaffold is conserved across analogs, but substituent variations critically influence physicochemical and biological properties:

Position 1 Substituents

- Target Compound: 3-(Dimethylamino)propyl group (tertiary amine, basicity enhancer).

- Analogs :

Impact: The dimethylamino group in the target compound may improve solubility in acidic environments compared to hydroxypropyl or methoxypropyl groups.

Position 4 Substituents

- Target Compound : Furan-2-carbonyl (smaller, less electron-withdrawing than benzoyl).

- Analogs :

Impact : The furan acyl group in the target compound may reduce steric hindrance and alter electronic properties compared to bulkier benzoyl derivatives.

Position 5 Substituents

- Target Compound : 4-Ethoxy-3-methoxyphenyl (dual alkoxy groups, electron-donating).

- Analogs :

Impact : The ethoxy and methoxy groups in the target compound enhance lipophilicity and membrane permeability compared to fluorinated or alkylated analogs.

Physicochemical Properties

Key Observations :

- Melting Points: Hydroxypropyl-substituted analogs (23, 25) exhibit higher melting points (205–248°C) due to hydrogen bonding, whereas the target compound’s dimethylamino group may reduce crystallinity.

- Yields : Analogs with isopropyl or ethoxybenzoyl groups (35, 41) show higher synthetic yields (44–47%) compared to trifluoromethyl derivatives (9–32%) .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.